

Application Notes and Protocols for Disulfo-ICG-DBCO in Super-Resolution Microscopy

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Compound of Interest

Compound Name: *Disulfo-ICG-DBCO disodium*

Cat. No.: *B15555130*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Disulfo-ICG-DBCO, a near-infrared fluorescent dye, for super-resolution microscopy applications. The protocols focus on sample preparation, labeling via copper-free click chemistry, and imaging using Stochastic Optical Reconstruction Microscopy (STORM).

Introduction to Disulfo-ICG-DBCO for Super-Resolution Imaging

Disulfo-ICG-DBCO is a derivative of Indocyanine Green (ICG), a well-established near-infrared dye, functionalized with a dibenzocyclooctyne (DBCO) group. This modification allows for its covalent attachment to azide-modified biomolecules through a bioorthogonal and copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1][2]. The near-infrared emission of the ICG core makes it suitable for deep-tissue imaging and reduces phototoxicity and background autofluorescence. These characteristics, combined with the specificity of click chemistry labeling, make Disulfo-ICG-DBCO a promising candidate for single-molecule localization microscopy (SMLM) techniques like STORM[3][4].

Super-resolution microscopy techniques, such as STORM, bypass the diffraction limit of light to achieve nanoscale resolution, enabling the visualization of subcellular structures with unprecedented detail[4][5]. The successful application of STORM relies on the use of photoswitchable fluorophores that can be cycled between a fluorescent "on" state and a dark "off" state[6]. While near-infrared dyes can be more challenging to use for STORM compared to far-red dyes like Alexa Fluor 647, optimization of the imaging buffer can significantly improve their performance[7][8].

Data Presentation

Photophysical Properties of ICG Derivatives

While specific photophysical data for Disulfo-ICG-DBCO in STORM buffers is not readily available in the literature, the properties of the parent dye, ICG, provide a useful reference. It is important to note that these properties can be highly dependent on the local chemical environment, including the composition of the imaging buffer[9].

| Property | Value (for ICG) | Solvent/Conditions |
|---------------------------------|--|--|
| Excitation Maximum (Absorbance) | ~780 nm | Ethanol |
| Emission Maximum | ~810 nm | Ethanol |
| Fluorescence Lifetime | 0.166 ns - 0.71 ns | Varies with environment (e.g., water vs. tumor tissue) |
| Quantum Yield | Low in aqueous solutions, increases when bound to proteins | Varies with environment |

Note: The photophysical properties of Disulfo-ICG-DBCO, particularly its blinking characteristics, will need to be empirically determined in the chosen STORM imaging buffer for optimal results.

Recommended Reagents for Labeling and Imaging

| Reagent | Purpose | Recommended Starting Concentration |
|---|---|------------------------------------|
| Azide-modified biomolecule (e.g., metabolically incorporated or antibody conjugate) | Target for labeling | Varies with experiment |
| Disulfo-ICG-DBCO | Fluorescent probe | 5-20 μ M for cell labeling |
| STORM Imaging Buffer (see protocol below) | Induces photoswitching of the fluorophore | See detailed recipe |
| - Glucose Oxidase | Oxygen scavenger system component | 0.5 mg/mL |
| - Catalase | Oxygen scavenger system component | 40 μ g/mL |
| - Glucose | Substrate for glucose oxidase | 10% (w/v) |
| - MEA (Cysteamine) or BME (β -mercaptoethanol) | Reducing agent to promote blinking | 10-100 mM (MEA) or 10-140 mM (BME) |

Experimental Protocols

Protocol 1: Labeling of Cellular Targets with Disulfo-ICG-DBCO via Click Chemistry

This protocol describes the general procedure for labeling azide-modified biomolecules in fixed and permeabilized cells with Disulfo-ICG-DBCO. The introduction of azide groups into the target of interest can be achieved through various methods, such as metabolic labeling with azide-containing sugars or amino acids, or by using azide-functionalized antibodies.

Materials:

- Fixed and permeabilized cells with azide-modified target molecules on a glass-bottom dish suitable for microscopy.
- Disulfo-ICG-DBCO stock solution (e.g., 1-10 mM in DMSO).

- Phosphate-buffered saline (PBS), pH 7.4.
- Bovine Serum Albumin (BSA) for blocking.

Procedure:

- Blocking: After fixation and permeabilization, wash the cells three times with PBS. Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 60-90 minutes at room temperature[6].
- Labeling Reaction:
 - Prepare the labeling solution by diluting the Disulfo-ICG-DBCO stock solution in PBS to a final concentration of 5-20 μM . The optimal concentration should be determined empirically.
 - Remove the blocking buffer and add the Disulfo-ICG-DBCO labeling solution to the cells.
 - Incubate for 15-60 minutes at room temperature, protected from light[10]. The reaction time may require optimization.
- Washing:
 - Remove the labeling solution and wash the cells extensively with PBS to remove unbound dye. A typical washing procedure involves at least five washes with PBS for 5-15 minutes each[6].
- Post-fixation (Optional but Recommended): To ensure the stability of the labeled structures, you can post-fix the cells with 3-4% PFA in PBS for 10 minutes at room temperature[6].
- Final Washes: Wash the cells three times with PBS. The sample is now ready for STORM imaging.

Protocol 2: Super-Resolution STORM Imaging

This protocol provides a starting point for STORM imaging of Disulfo-ICG-DBCO labeled samples. The imaging parameters, especially laser powers, will require careful optimization for this specific dye.

Materials:

- Labeled cells on a glass-bottom dish from Protocol 1.
- STORM Imaging Buffer (prepare fresh before use).
- A super-resolution microscope equipped for STORM with appropriate laser lines for excitation (e.g., ~750-780 nm) and activation (if necessary, e.g., 405 nm), and a sensitive EMCCD or sCMOS camera.

STORM Imaging Buffer Recipe (prepare fresh):[\[4\]](#)[\[11\]](#)

- Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl in water.
- Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose in water.
- GLOX Solution: 14 mg Glucose Oxidase and 50 μ L of Catalase solution (e.g., 17 mg/mL in Buffer A) in 200 μ L of Buffer A. Centrifuge to remove any precipitate.
- 1 M MEA Solution: 77 mg Cysteamine (MEA) in 1 mL of 0.25 N HCl. Adjust pH to ~8.0.

Final Imaging Buffer (prepare immediately before imaging):

- To 620 μ L of Buffer B, add 7 μ L of GLOX solution and 70 μ L of 1 M MEA solution[\[11\]](#). Mix gently.

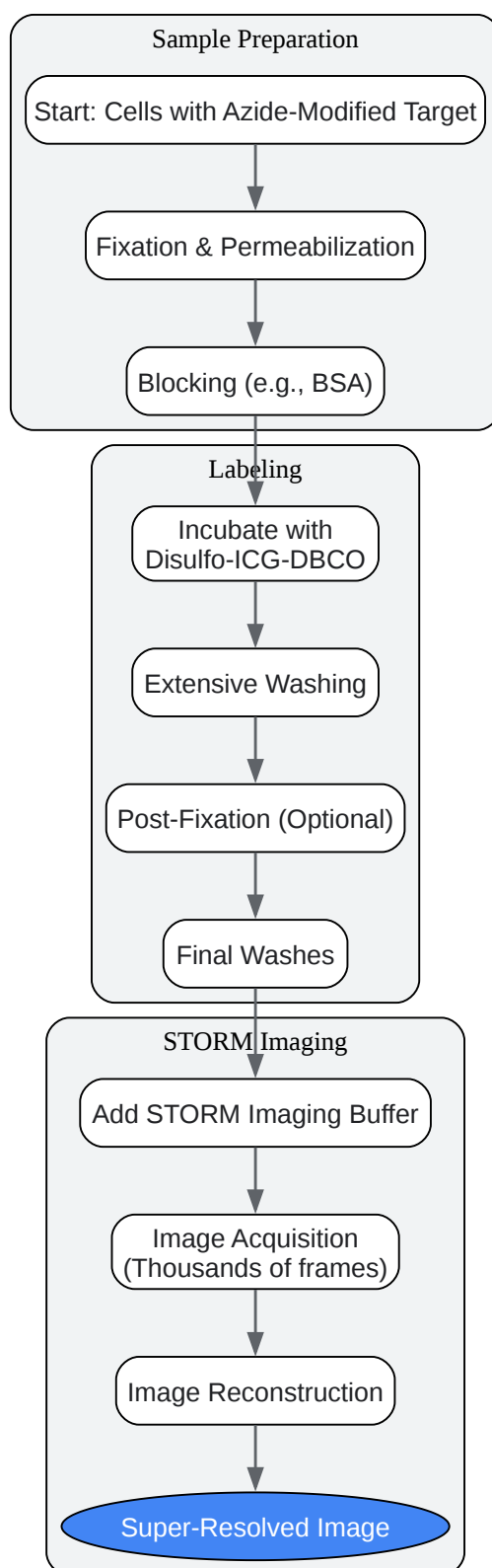
Imaging Procedure:

- Microscope Setup: Mount the sample on the STORM microscope. Bring the labeled structure into focus.
- Buffer Exchange: Carefully replace the PBS with the freshly prepared STORM imaging buffer. Allow the buffer to equilibrate for a few minutes.
- Imaging Acquisition:
 - Illuminate the sample with the excitation laser (e.g., ~750-780 nm) at a high power density to induce photoswitching and blinking of the Disulfo-ICG-DBCO molecules.

- Acquire a time series of thousands of images (typically 10,000-40,000 frames) with a short exposure time (e.g., 10-30 ms)[4].
- The goal is to have a sparse subset of molecules in the "on" state in each frame, allowing for their precise localization.
- If the blinking rate is too low, a low-power activation laser (e.g., 405 nm) can be used to promote the return of molecules to the fluorescent state.
- Image Reconstruction: Process the acquired image series using a suitable single-molecule localization software (e.g., rainSTORM, ThunderSTORM, or commercial software). This involves localizing the individual blinking events in each frame with sub-pixel accuracy and reconstructing a final super-resolved image.

Mandatory Visualizations

Experimental Workflow for Super-Resolution Imaging with Disulfo-ICG-DBCO

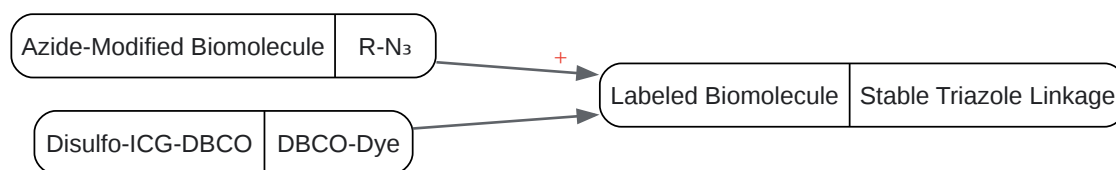


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Caption: Workflow for labeling and imaging with Disulfo-ICG-DBCO.

Copper-Free Click Chemistry: SPAAC Reaction

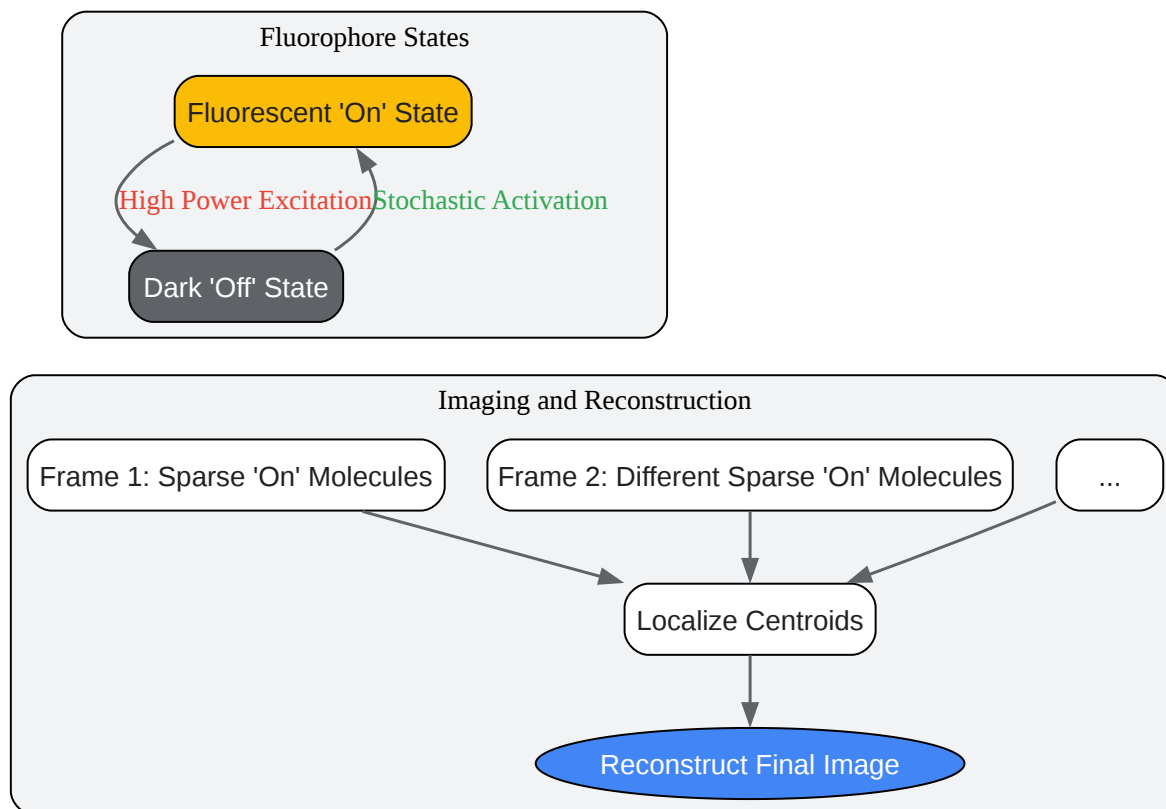
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)



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Caption: Bioorthogonal labeling via SPAAC reaction.

Principle of STORM Imaging



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Caption: The principle of STORM super-resolution microscopy.

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